Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Description
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a symmetric 1,4-dihydropyridine (1,4-DHP) derivative characterized by three methyl substituents at positions 2, 4, and 6, along with ethoxycarbonyl groups at positions 3 and 3. This compound is synthesized via the Hantzsch reaction, typically as a minor byproduct in multicomponent reactions involving nitroacetone, acetoacetic ester, acetaldehyde diethyl acetal, and ammonium acetate . Its structural symmetry distinguishes it from unsymmetrical 1,4-DHPs, which often dominate reaction products due to kinetic preferences in cyclocondensation pathways .
Properties
IUPAC Name |
diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-6-18-13(16)11-8(3)12(14(17)19-7-2)10(5)15-9(11)4/h8,15H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAIHNNWWJFJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060898 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
632-93-9 | |
| Record name | 3,5-Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=632-93-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dicarbethoxydihydrocollidine | |
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| Record name | DDC (porphyrinogen) | |
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| Record name | DDC (porphyrinogen) | |
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| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, 3,5-diethyl ester | |
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| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 1,4-dihydro-2,4,6-trimethylpyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via enamine formation, where ethyl acetoacetate reacts with ammonium acetate to generate a β-enamino ester intermediate. Subsequent nucleophilic attack by the aldehyde and cyclization yields the 1,4-DHP core. Steric and electronic effects influence regioselectivity, ensuring methyl groups occupy the 2, 4, and 6 positions. A study utilizing cellulose sulfuric acid as a catalyst achieved an 85% yield under solvent-free conditions at 100°C. Key parameters include:
Structural Confirmation via X-Ray Crystallography
X-ray diffraction analysis of the diethyl ester derivative reveals a flattened boat conformation for the 1,4-DHP ring, with the N1 and C3 atoms deviating by 0.0970(12) Å and 0.1346(12) Å from the mean plane, respectively. Disorder in one ethyl ester group (occupancies 0.517 and 0.483) and intermolecular N–H···O hydrogen bonding further stabilize the crystal lattice.
Solvent-Free Synthesis Using Heterogeneous Catalysts
Modern green chemistry principles have driven the adoption of solvent-free protocols. Cellulose sulfuric acid, a biodegradable solid acid catalyst, efficiently promotes the Hantzsch reaction under these conditions.
Procedure and Yield Enhancement
In a representative synthesis:
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Reactants : Vanillin (4-hydroxy-3-methoxybenzaldehyde), ethyl acetoacetate, ammonium acetate.
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Conditions : Neat mixture refluxed at 100°C for 2–5 hours.
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Workup : Ice-cold water quench, ethyl acetate extraction, and chromatography.
Adapting this method for trimethyl substitution requires substituting vanillin with formaldehyde equivalents. The absence of solvent reduces waste and simplifies purification, though steric hindrance from multiple methyl groups may necessitate longer reaction times.
Microwave-Assisted Synthesis with Montmorillonite K-10
Microwave irradiation significantly accelerates the synthesis of 1,4-DHPs. Montmorillonite K-10, an acidic clay catalyst, enables efficient coupling of methyl arenes and ethyl acetoacetate under neat conditions.
Reaction Setup and Efficiency
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Reactants : Methyl arene (1.0 mmol), ethyl acetoacetate (3.0 mmol), urea hydrogen peroxide (UHP, 4.0 mmol).
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Catalyst : 20 mg Montmorillonite K-10.
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Conditions : Microwave irradiation (300 W, 60°C, 15 minutes).
This method achieves near-quantitative yields by generating aldehydes in situ from methyl arenes via UHP-mediated oxidation. The microwave’s uniform heating mitigates side reactions, making it ideal for thermally sensitive substrates.
Mechanistic Insights
Radical scavenger experiments with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) suppressed product formation (<5% yield), suggesting a radical pathway initiates aldehyde generation. Subsequent steps align with classical Hantzsch mechanisms.
Comparative Analysis of Preparation Methods
The microwave method outperforms others in speed and efficiency, though catalyst cost and equipment availability may limit scalability. Classical methods remain valuable for small-scale syntheses requiring minimal infrastructure.
Structural and Spectroscopic Characterization
Post-synthesis analysis ensures product integrity and regioselectivity:
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NMR Spectroscopy : NMR signals at δ 1.2–1.4 ppm (ethyl ester CH), δ 2.3–2.5 ppm (ring CH), and δ 4.1–4.3 ppm (ester CH) confirm substitution patterns.
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Mass Spectrometry : Molecular ion peak at m/z 281.3 ([M+H]) aligns with the molecular formula CHNO.
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X-Ray Diffraction : Flattened boat conformation and hydrogen bonding patterns validate the 1,4-DHP scaffold .
Chemical Reactions Analysis
Reactivity: Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions.
Common Reactions:
Major Products: The specific products formed depend on the reaction conditions and reagents used. Detailed studies are needed to identify major products.
Scientific Research Applications
Biochemical Applications
1. Induction of Mallory-Denk Bodies
DDC is primarily known for its role in inducing Mallory-Denk bodies (MDBs) in animal models. These cytoplasmic inclusions are associated with various liver disorders. Research indicates that long-term feeding of DDC to mice can lead to the formation of MDBs, making it a valuable tool for studying liver pathology and the mechanisms underlying liver diseases .
Case Study Example :
A study demonstrated that DDC administration over a period of three months resulted in significant MDB formation in mouse models. This model is crucial for understanding the progression of alcoholic and non-alcoholic steatohepatitis .
2. Hepatotoxicity Studies
DDC is utilized in hepatotoxicity research due to its ability to mimic liver injury conditions. It helps researchers understand the cellular and molecular responses to liver damage and the potential therapeutic interventions.
Data Table: Hepatotoxicity Induction Studies
| Study Reference | Duration of DDC Treatment | Observed Effects |
|---|---|---|
| 3 months | Formation of MDBs | |
| 4 months | Increased oxidative stress markers | |
| 2 months | Altered liver enzyme levels |
Pharmacological Applications
1. Drug Development
DDC serves as a precursor in the synthesis of various pharmacologically active compounds. Its derivatives are explored for potential therapeutic effects against metabolic disorders.
2. Mechanistic Studies
Research has shown that DDC can modulate cellular pathways involved in oxidative stress and inflammation. This property makes it a candidate for studying drug interactions and mechanisms of action for new pharmaceuticals.
Mechanism of Action
Heme Synthesis Blocker: Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate inhibits heme synthesis .
Hepatic Heme Oxygenase-1 (HO-1): It prevents the induction of hepatic heme oxygenase-1, a key enzyme involved in heme degradation .
Molecular Targets: Further studies are needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogous 1,4-DHPs
Substituent Effects on Oxidation Potential
For example:
- Dimethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate : 1.14 V → 1.06 V (after optimization in water) .
- Diethyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate : 0.99 V → 1.09 V .
Table 1: Oxidation Potentials of Selected 1,4-DHPs
| Compound Substituents | Oxidation Potential (V) | Stability in Water |
|---|---|---|
| 2,4,6-Trimethyl | 1.14 → 1.06 | Low |
| 4-(3-Nitrophenyl)-2,6-dimethyl | 0.99 → 1.09 | Moderate |
| 4-(3,4,5-Trimethoxyphenyl)-2,6-dimethyl | N/A | High |
The trimethyl derivative’s lower stability in water correlates with its failure to achieve optimized geometry in aqueous molecular models, suggesting susceptibility to hydrolysis or conformational changes .
Hydrogen-Bonding and Crystallographic Behavior
Unlike methoxy-substituted 1,4-DHPs (e.g., diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate), which form hydrogen-bonding networks via methoxy oxygen atoms , the trimethyl derivative lacks hydrogen-bond acceptors beyond the N–H group.
Antimicrobial and Antiparasitic Activity
However, structurally related compounds highlight substituent-dependent trends:
- Diethyl 4-(3,4,5-trimethoxyphenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate : IC₅₀ = 24.62 µM against Leishmania amazonensis promastigotes .
- Diethyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate : IC₅₀ = 34.28 µM against the same target .
- Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate : Antihypertensive activity via calcium channel blockade .
The absence of aryl or polar substituents in the trimethyl derivative likely diminishes its bioactivity, as electron-rich aromatic groups enhance target binding .
Cytotoxic Activity
Symmetric 1,4-DHPs with bulky aryl groups (e.g., diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate) show potent cytotoxicity against cancer cells (IC₅₀ = 2.3–11.9 µM for HeLa and MCF-7 lines) .
Biological Activity
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as DDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : Diethyl 2,4,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Molecular Formula : C₁₄H₂₁N₁O₄
- Molecular Weight : 267.32 g/mol
- CAS Number : 632-93-9
- Structural Features :
- Contains a pyridine ring with two carboxylate groups.
- Diethyl ester functional groups contribute to its solubility and bioavailability.
Pharmacological Effects
- Calcium Channel Blocker Activity :
- Neuroprotective Properties :
- Antioxidant Activity :
Case Studies and Research Findings
A selection of studies highlights the biological significance of DDC:
-
Synthesis and Biological Evaluation :
A study published in MDPI explored the synthesis of unsymmetrical derivatives of dihydropyridines, including DDC. The synthesized compounds were evaluated for their antihypertensive effects, showing promising results in vitro and in vivo . -
Neuroprotective Effects :
In a case study examining the neuroprotective effects of dihydropyridine derivatives, DDC was found to significantly reduce neuronal cell death induced by oxidative stress. This suggests its potential use in neurodegenerative diseases .
Table 1: Summary of Biological Activities of DDC
Table 2: Synthesis Methods for DDC
| Methodology | Description | Yield (%) |
|---|---|---|
| Multicomponent Synthesis | Involves nitroacetone and β-dicarbonyl compounds | Up to 63% |
| Traditional Esterification | Reaction with diethyl malonate | Varies |
Q & A
Basic: What are the most reliable synthetic methodologies for preparing diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate?
Methodological Answer:
The Hantzsch reaction is a cornerstone for synthesizing 1,4-dihydropyridine derivatives. For this compound, a modified Hantzsch approach involves condensation of ethyl acetoacetate, ammonium acetate, and aldehydes under reflux in ethanol. For example, substituting aldehydes with methyl groups in specific positions can yield the target compound. highlights a solvent-free method using deep eutectic solvents (DES) as catalysts, which avoids traditional acid catalysts like PTSA. This method reduces side reactions and simplifies purification. Key steps include monitoring reaction progress via TLC (e.g., n-hexane/EtOAc 4:1) and recrystallization from ethanol to isolate pure crystals .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, studies reveal the 1,4-dihydropyridine ring adopts a flattened boat conformation, with substituents (e.g., ester groups) influencing planarity. Hydrogen bonding (e.g., N–H⋯O interactions) stabilizes the crystal lattice. Refinement using SHELX software ensures accurate positional and thermal displacement parameters. demonstrates how hydrogen atoms are refined using riding models, with methyl groups allowed to rotate freely during refinement .
Basic: What purification techniques are optimal for isolating this compound?
Methodological Answer:
Recrystallization from ethanol or methanol is effective due to the compound’s moderate solubility in polar solvents. For example, cooling a saturated ethanolic solution yields high-purity crystals. Column chromatography (silica gel, gradient elution with hexane/EtOAc) resolves impurities from reaction byproducts. emphasizes TLC-guided fraction collection to ensure purity before crystallization .
Advanced: What is the mechanism of bromination at the 2,6-methyl positions using N-bromosuccinimide (NBS)?
Methodological Answer:
Bromination with NBS in methanol proceeds via radical intermediates. Multinuclear NMR studies (¹H, ¹³C, ¹⁵N) and DFT calculations reveal that NBS abstracts hydrogen from the methyl groups, forming bromomethyl intermediates. Temperature (25–40°C) accelerates the reaction without altering the mechanism. identifies transient intermediates, such as mono- and di-brominated species, detected via 2D-NMR. The reaction’s regioselectivity is confirmed by comparing experimental spectra with DFT-optimized transition-state geometries .
Advanced: How can computational methods enhance understanding of this compound’s reactivity and stability?
Methodological Answer:
Density Functional Theory (DFT) predicts electronic properties, reaction pathways, and transition states. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O) in crystals, correlating with experimental XRD data. For example, uses DFT to validate hydrogen-bonding networks and π-stacking interactions, while IRI (Interaction Region Indicator) maps visualize non-covalent forces. These methods resolve discrepancies between crystallographic data and theoretical models .
Advanced: How do conflicting data on reaction conditions (e.g., catalyst-free vs. acid-catalyzed synthesis) impact reproducibility?
Methodological Answer:
Catalyst-free methods (e.g., DES-mediated synthesis in ) reduce side reactions but require stringent temperature control. In contrast, acid-catalyzed routes (e.g., NH₄HCO₃ in ) may introduce protonation-dependent intermediates, altering reaction kinetics. Researchers must optimize solvent polarity and monitor pH to reconcile discrepancies. Comparative studies using NMR or LC-MS can identify byproducts and validate reaction pathways under varying conditions .
Advanced: How does structural modification influence biological activity, particularly in calcium channel modulation?
Methodological Answer:
The 1,4-dihydropyridine core is critical for binding L-type calcium channels. Substituents at the 2,4,6 positions modulate lipophilicity and binding affinity. For instance, bromination () enhances membrane permeability, while ester groups influence metabolic stability. Molecular docking studies (e.g., ) correlate steric and electronic profiles with activity, guiding lead optimization. In vitro assays (e.g., patch-clamp) validate computational predictions .
Advanced: What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
While toxicity data are limited, recommends:
- PPE: Gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Storage: Keep in tightly sealed containers in cool, dry environments to prevent degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
